Ethyl 3-(2,4-difluorophenoxy)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,4-difluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIHCLJNODHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 2,4 Difluorophenoxy Propanoate
Esterification Approaches to Propanoate Linkage
A common and direct route to Ethyl 3-(2,4-difluorophenoxy)propanoate involves the esterification of its corresponding carboxylic acid, 3-(2,4-difluorophenoxy)propanoic acid. This transformation focuses on converting the carboxylic acid moiety into an ethyl ester.
Acid-catalyzed esterification, widely known as the Fischer-Speier or Fischer esterification, is a fundamental method for producing esters. scribd.com The reaction involves treating the carboxylic acid, 3-(2,4-difluorophenoxy)propanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbonyl carbon. This addition leads to a tetrahedral intermediate. A series of proton transfers follows, resulting in a molecule of water, which is a good leaving group. The elimination of water and a final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound, along with water. scribd.comresearchgate.net
The reaction is reversible, and its equilibrium position is governed by the concentrations of reactants and products. ceon.rs To drive the reaction toward the ester product, it is common practice to use a large excess of the alcohol (ethanol) or to remove water from the reaction mixture as it forms, for instance, by azeotropic distillation. researchgate.net
Table 1: Factors Influencing Acid-Catalyzed Esterification
| Parameter | Effect on Reaction | Rationale |
|---|---|---|
| Catalyst Concentration | Increasing the catalyst amount generally increases the reaction rate. ceon.rs | A higher concentration of the acid catalyst leads to a greater number of protonated carboxylic acid molecules, accelerating the rate-determining nucleophilic attack. researchgate.net |
| Temperature | Higher temperatures increase the reaction rate and yield, up to a point. ceon.rs | Provides the necessary activation energy for the reaction. A study on propanoic acid esterification showed a significant increase in conversion from 35°C to 65°C. ceon.rs |
| Molar Ratio | An excess of alcohol (ethanol) shifts the equilibrium towards the product side. ceon.rs | According to Le Chatelier's principle, increasing the concentration of a reactant drives the reaction forward to maximize product formation. researchgate.net |
While the Mitsunobu reaction is primarily known for converting alcohols to esters, it is also a powerful tool for forming C-O bonds, including the phenoxy ether linkage found in the target molecule. organic-chemistry.orgnih.gov This reaction allows for the coupling of an alcohol with a pronucleophile, which in this context would be 2,4-difluorophenol (B48109).
To synthesize this compound via this route, one would react 2,4-difluorophenol with ethyl 3-hydroxypropanoate. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism is complex but begins with the reaction between triphenylphosphine and DEAD to form a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then activates the alcohol (ethyl 3-hydroxypropanoate) by forming an oxyphosphonium salt, which is an excellent leaving group. The phenoxide, generated by the deprotonation of the acidic 2,4-difluorophenol by the betaine (B1666868) intermediate, then acts as the nucleophile. wikipedia.org It attacks the carbon bearing the oxyphosphonium group in an Sₙ2 fashion, displacing the triphenylphosphine oxide and forming the desired ether linkage. organic-chemistry.orgwikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the achiral ethyl 3-hydroxypropanoate. organic-chemistry.orgnih.gov
Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis
| Reagent | Function |
|---|---|
| 2,4-Difluorophenol | Acidic pronucleophile that forms the phenoxy component of the ether. organic-chemistry.org |
| Ethyl 3-hydroxypropanoate | Alcohol component that provides the propanoate backbone. |
| Triphenylphosphine (PPh₃) | Acts as an oxygen acceptor (reductant), ultimately forming triphenylphosphine oxide. nih.gov |
| Diethyl Azodicarboxylate (DEAD) | Acts as a hydrogen acceptor (oxidant), ultimately being reduced to a hydrazine (B178648) derivative. nih.govwikipedia.org |
| Solvent (e.g., THF, Diethyl Ether) | Provides a suitable medium for the reaction, typically an anhydrous aprotic solvent. wikipedia.org |
Nucleophilic Substitution Strategies in Synthesis
Nucleophilic substitution provides another robust pathway for constructing the ether linkage of this compound. This approach typically involves the reaction of a phenoxide with an alkyl halide.
The most common variation is a Williamson ether synthesis-type reaction. In this method, 2,4-difluorophenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium 2,4-difluorophenoxide salt. This phenoxide then undergoes a nucleophilic substitution reaction with an ethyl propanoate molecule bearing a leaving group at the 3-position, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate.
The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion and forming the C-O ether bond. The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes the corresponding phenoxide a relatively stable and good nucleophile for this type of substitution. nih.gov The synthesis of the parent acid, 3-(2,5-difluorophenoxy)propanoic acid, has been demonstrated using a similar reaction between 2,5-difluorophenol (B1295083) and a halopropanoic acid under basic conditions.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. patsnap.comwjarr.com The focus is on minimizing waste, reducing energy consumption, and using safer substances. nih.gov
Solvents constitute a significant portion of the mass in many chemical reactions and often contribute heavily to the process's environmental impact. rsc.org The selection of a solvent should be guided by its safety profile, environmental fate, and energy requirements for handling and recycling. wjarr.comrsc.org
For the synthetic routes to this compound:
Acid-Catalyzed Esterification: Using an excess of ethanol not only drives the reaction equilibrium but also allows ethanol to act as both a reactant and a solvent, reducing the need for an additional auxiliary solvent.
Nucleophilic Substitution: Traditional polar aprotic solvents like DMF or DMSO are effective but pose environmental and health risks. Greener alternatives could include bio-based solvents like Cyrene or exploring solvent-free conditions where feasible.
General Principle: The ideal green approach minimizes solvent use or employs solvents that are renewable, less toxic, and easily recyclable. wjarr.com Water is a highly desirable green solvent, although its use is limited by the solubility of the organic reactants. nih.gov
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wjarr.com A higher atom economy signifies less waste generation.
| Mitsunobu Reaction | Redox-Condensation | This method has a notoriously poor atom economy. It generates stoichiometric amounts of high molecular weight by-products: triphenylphosphine oxide and a reduced hydrazine derivative, which can also complicate product purification. |
From an atom economy perspective, direct addition reactions are most favorable. While not a standard route for this specific molecule, a hypothetical Michael addition of 2,4-difluorophenol to ethyl acrylate (B77674) would represent a 100% atom-economical approach, as all atoms of the reactants are incorporated into the final product. Such catalytic, solvent-free addition reactions represent a key goal in green chemistry. nih.gov
Catalytic Green Synthesis Approaches
The pursuit of green chemistry principles has driven the development of catalytic methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. For the synthesis of this compound, green catalytic approaches can be applied to the formation of both the ether linkage and the ester group.
A key reaction is the O-arylation of an ethyl 3-hydroxypropanoate precursor with an activated 2,4-difluorophenyl substrate, or the coupling of 2,4-difluorophenol with an ethyl 3-halopropanoate or ethyl acrylate. Transition-metal catalysis, particularly with copper and palladium, offers efficient pathways under milder conditions than traditional methods like the Williamson ether synthesis, which often requires harsh bases and high temperatures. organic-chemistry.orggoogle.comrsc.org
For instance, copper-catalyzed cross-coupling reactions can effectively form the aryl ether bond. organic-chemistry.org These reactions can be promoted by various ligands that stabilize the catalyst and facilitate the reaction. Similarly, palladium-catalyzed reactions have been developed for the synthesis of aryl propionic acids, which are precursors to their corresponding esters. mdpi.com These methods often feature high yields and selectivity. mdpi.com
Another green strategy involves a one-pot, two-step procedure where sequential reactions are carried out in the same vessel, avoiding the need for isolation and purification of intermediates. mdpi.com For the target molecule, this could involve a palladium-catalyzed Heck coupling of 2,4-difluoro-1-bromobenzene with ethylene (B1197577), followed by hydroxycarbonylation to produce the 2-aryl propionic acid, which can then be esterified. mdpi.com While not a direct synthesis of the 3-phenoxy isomer, the principles of catalytic efficiency and process intensification are relevant.
The following table summarizes representative conditions for catalytic green synthesis approaches that could be adapted for the preparation of this compound.
Catalytic Green Synthesis Approaches
| Catalyst System | Reactants | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Copper-based catalyst with oxalic diamide (B1670390) ligands | Aryl Halide (e.g., 2,4-difluorobromobenzene), Alcohol | Not specified | Room Temp - Moderate | Enables coupling of aryl chlorides and bromides. organic-chemistry.org |
| Palladium(II) acetate (B1210297) with phosphine ligands | Aryl Bromide, Ethylene, Carbon Monoxide | Dioxane | 100-120 | One-pot, two-step synthesis of 2-aryl propionic acid precursors. mdpi.com |
| Transition-metal-free (using diaryliodonium salts) | Tertiary Alcohols, Diaryliodonium Salts | Not specified | Mild | Avoids the use of transition metals. organic-chemistry.orgrsc.org |
Chemo-Enzymatic Synthesis and Stereoselective Pathways
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts, such as enzymes. This approach is particularly valuable for reactions requiring high specificity under mild conditions, such as the formation and resolution of chiral compounds. For the synthesis of this compound, enzymes, particularly lipases, can be employed for the esterification step.
Lipases are widely used for the synthesis of esters due to their stability in organic solvents, broad substrate specificity, and high catalytic activity. nih.govnih.gov The esterification can be achieved by reacting 3-(2,4-difluorophenoxy)propanoic acid with ethanol. Alternatively, a transesterification reaction can be performed, where a different ester of the acid (e.g., the methyl ester) is converted to the ethyl ester in the presence of ethanol. nih.gov
A commonly used and highly effective lipase (B570770) for such reactions is the immobilized lipase B from Candida antarctica (often known by its commercial name, Novozym 435). nih.gov These enzymatic reactions are typically carried out under mild temperatures and can often be performed in solvent-free systems, which aligns with the principles of green chemistry. nih.gov The kinetic mechanism for many lipase-catalyzed esterifications follows a Ping-Pong Bi-Bi model, where the enzyme forms an acyl-enzyme intermediate with the first substrate (the acid) before reacting with the second substrate (the alcohol). nih.govnih.gov
While this compound itself is not chiral, chemo-enzymatic methods are central to stereoselective synthesis. If a chiral center were introduced into the molecule, for example at the C2 position of the propanoate chain, enzymatic kinetic resolution could be employed. In this process, a racemic mixture of the chiral acid or a corresponding ester is reacted with an alcohol in the presence of a stereoselective lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomer from the newly formed ester. This strategy is a common method for producing enantiomerically pure chiral intermediates for pharmaceuticals and other bioactive molecules.
The table below outlines a plausible chemo-enzymatic route for the final esterification step in the synthesis of this compound.
Chemo-Enzymatic Synthesis Parameters
| Enzyme | Reaction Type | Substrates | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (Novozym 435) | Esterification | 3-(2,4-difluorophenoxy)propanoic acid, Ethanol | Solvent-free or Organic Solvent (e.g., n-hexane) | 30-60 | High conversion, mild conditions, enzyme reusability. nih.gov |
| Candida rugosa Lipase | Transesterification | Mthis compound, Ethanol | n-hexane | 30-50 | Follows Ping-Pong Bi-Bi kinetics with potential substrate inhibition. nih.gov |
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation | Not directly applicable for this ester | Not applicable | Not applicable | Can be used to synthesize certain esters like methyl propanoate from ketones. rsc.org |
Chemical Reactivity and Mechanistic Transformations of Ethyl 3 2,4 Difluorophenoxy Propanoate
Hydrolysis Pathways and Kinetics
The ester functional group in ethyl 3-(2,4-difluorophenoxy)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-(2,4-difluorophenoxy)propanoic acid and ethanol (B145695). ias.ac.in This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanisms
In the presence of a strong acid and water, the hydrolysis of this compound proceeds via a mechanism that is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid product, 3-(2,4-difluorophenoxy)propanoic acid.
The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. youtube.com The general mechanism involves the following steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer to one of the hydroxyl groups.
Elimination of ethanol to form the protonated carboxylic acid.
Deprotonation to yield the final carboxylic acid product.
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Esters
| Parameter | Condition |
|---|---|
| Catalyst | Strong acids like HCl or H₂SO₄ |
| Solvent | Typically an excess of water |
| Temperature | Often requires heating to proceed at a reasonable rate |
| Products | 3-(2,4-difluorophenoxy)propanoic acid and ethanol |
Base-Mediated Hydrolysis Mechanisms
Base-mediated hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of the carboxylic acid and ethanol. patsnap.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which an ethoxide ion is expelled. The ethoxide ion then deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield the carboxylate salt and ethanol.
Table 2: General Conditions for Base-Mediated Hydrolysis of Esters
| Parameter | Condition |
|---|---|
| Reagent | Strong bases like NaOH or KOH |
| Solvent | Typically aqueous or alcoholic solutions |
| Temperature | Often performed at elevated temperatures to increase the rate |
| Products | Sodium or potassium 3-(2,4-difluorophenoxy)propanoate and ethanol |
Reduction Reactions of the Ester Moiety
The ester group of this compound can be reduced to an alcohol. The choice of reducing agent determines the product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-(2,4-difluorophenoxy)propan-1-ol. byjus.commasterorganicchemistry.comyoutube.comdoubtnut.comyoutube.com
The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol. youtube.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous etheral solvents.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less effective at reducing esters unless specific conditions are employed, such as high temperatures or the use of activating agents. acs.org The reactivity of the reducing agent and the reaction conditions can be tuned to achieve different outcomes.
Table 3: Common Reducing Agents for Esters and Their Products
| Reducing Agent | Product | General Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Anhydrous ether (e.g., THF, diethyl ether) |
Nucleophilic Attack on the Phenoxy Ring and Ester Carbonyl
The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAᵣ). wikipedia.org The fluorine atoms, particularly the one at the para position to the ether linkage, can be displaced by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the fluorine atoms and the ether oxygen.
The ester carbonyl carbon is also an electrophilic center and is susceptible to attack by nucleophiles, as seen in the hydrolysis reactions. The relative reactivity of the aromatic ring versus the ester carbonyl towards nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.
Electrophilic Aromatic Substitution on the Difluorophenoxy Moiety
The 2,4-difluorophenoxy group in this compound is an activated system for electrophilic aromatic substitution. The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. uci.edu However, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directors.
The directing effects of the substituents on the ring will determine the position of substitution. The ether oxygen strongly directs ortho and para. The fluorine at position 2 directs to positions 1 (ipso), 3, and 5. The fluorine at position 4 directs to positions 3 and 5. The combined effect of these substituents will favor substitution at the 5-position, which is para to the ether oxygen and meta to both fluorine atoms.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and yield.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product Position |
|---|---|---|
| Nitration | NO₂⁺ | 5-nitro |
| Bromination | Br⁺ | 5-bromo |
Catalytic Transformations and Process Optimization
Catalytic methods can be employed to optimize reactions involving this compound, including its synthesis and subsequent transformations. For instance, the synthesis of the parent acid, 3-(2,4-difluorophenoxy)propanoic acid, can be achieved through a condensation reaction catalyzed by a base. google.com
Catalytic hydrogenation is another important transformation. numberanalytics.com While the ester group can be reduced under certain catalytic conditions, the aromatic ring can also be hydrogenated, typically requiring more forcing conditions and specific catalysts like rhodium or ruthenium. osti.gov The ether linkage can also undergo hydrogenolysis under certain catalytic conditions. acs.orgacs.org Optimization of these catalytic processes involves careful selection of the catalyst, solvent, temperature, and pressure to achieve the desired selectivity and yield. patsnap.comresearchgate.net
For example, in the synthesis of related compounds, Design of Experiment (DoE) methods have been used to optimize reaction conditions to maximize yield and minimize byproduct formation. researchgate.net Such approaches could be applied to the various reactions of this compound to develop efficient and selective chemical processes.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 2,4 Difluorophenoxy Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
NMR spectroscopy is a powerful method for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 3-(2,4-difluorophenoxy)propanoate provides key information about the number and types of protons and their neighboring atoms. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The propanoate backbone displays two triplet signals corresponding to the two methylene groups (-OCH₂CH₂-). The aromatic region shows complex multiplets resulting from the protons on the difluorinated phenyl ring, with their specific chemical shifts and coupling patterns influenced by the two fluorine substituents.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₃ | ~1.25 | Triplet (t) | ~7.1 | 3H |
| -O-CH₂-CH₂ -C(O)- | ~2.90 | Triplet (t) | ~6.2 | 2H |
| -O-CH₂ -CH₂-C(O)- | ~4.30 | Triplet (t) | ~6.2 | 2H |
| -OCH₂ CH₃ | ~4.18 | Quartet (q) | ~7.1 | 2H |
| Aromatic-H | ~6.80-7.20 | Multiplet (m) | - | 3H |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate chain, and the carbons of the aromatic ring. The carbons directly bonded to fluorine atoms (C-F) exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling), which provides definitive evidence for the positions of the fluorine substituents on the phenyl ring. libretexts.org Carbons further away will also show smaller couplings. Generally, sp³ hybridized carbons absorb in the 0-90 ppm range, while sp² carbons, including aromatic and carbonyl carbons, absorb further downfield (110-220 ppm). libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~14.1 |
| -O-CH₂-C H₂-C(O)- | ~34.5 |
| -O-C H₂-CH₂-C(O)- | ~63.8 |
| -OC H₂CH₃ | ~61.0 |
| Aromatic C -H | ~105-115 |
| Aromatic C -O | ~152 (doublet of doublets) |
| Aromatic C -F | ~155-160 (doublet of doublets) |
| C =O | ~171.0 |
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms within a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring. The chemical shifts and the coupling between the two fluorine atoms (F-F coupling) provide unambiguous confirmation of their positions and the substitution pattern on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent methylene groups in the propanoate chain (-OCH₂CH₂-) and between the methylene and methyl protons of the ethyl group (-OCH₂CH₃).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations would include the coupling from the methylene protons of the propanoate chain to the carbonyl carbon and the aromatic carbons, as well as from the aromatic protons to various carbons in the ring, confirming the connectivity between the phenoxy group and the ethyl propanoate moiety.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₁₁H₁₂F₂O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The analysis would aim to detect the molecular ion [M]⁺ or, more commonly, a protonated [M+H]⁺ or sodiated [M+Na]⁺ adduct. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ester group, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄), and the breaking of the ether bond, resulting in ions corresponding to the 2,4-difluorophenoxy group and the propanoate side chain.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
| [C₁₁H₁₂F₂O₃ + H]⁺ | 231.0776 |
| [C₁₁H₁₂F₂O₃ + Na]⁺ | 253.0595 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern would provide significant insights into its molecular connectivity.
Upon electron ionization, the molecule would likely lose an electron to form the molecular ion [M]˙⁺. Subsequent fragmentation would be expected to occur at the most labile bonds. Key predicted fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester's C-O bond would result in a prominent fragment corresponding to the acylium ion.
Loss of an ethyl radical (·CH₂CH₃): This would lead to the formation of a protonated carboxylic acid fragment.
Cleavage of the ether bond: The C-O bond between the phenoxy group and the propanoate moiety could cleave, leading to fragments corresponding to the 2,4-difluorophenoxy radical and the ethyl propanoate cation, or vice versa.
Rearrangement reactions: McLafferty rearrangement is a possibility, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
A study on the mass spectral fragmentation of halogenated ethyl 3-phenylpropenoates demonstrated that the position of halogen substituents on the phenyl ring significantly influences fragmentation pathways. nih.govmetabolomics.se For instance, ortho-substituted halogens were found to be susceptible to loss. nih.govmetabolomics.se While this compound has a different core structure, the principles of charge stabilization by the aromatic ring and the influence of substituent positions would similarly govern its fragmentation.
Table 1: Predicted Major Fragments in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |
| [M]˙⁺ | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| [M]˙⁺ | [M - CH₂CH₃]⁺ | Ethyl radical |
| [M]˙⁺ | [C₇H₅F₂O]⁺ | Ethyl propanoate radical |
| [M]˙⁺ | [C₅H₉O₂]⁺ | 2,4-difluorophenoxy radical |
Vibrational Spectroscopy Applications: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. lumenlearning.comyoutube.com The most prominent peak would likely be the C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. youtube.com The C-O stretching vibrations of the ester and ether linkages would also be observable, usually in the 1000-1300 cm⁻¹ region. fiveable.meresearchgate.net The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.orgpressbooks.pub The C-F stretching vibrations of the difluorinated phenyl ring are expected to produce strong absorptions in the 1100-1400 cm⁻¹ range. scispace.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are typically strong and sharp in Raman spectra. aip.orgacs.org The C=C stretching vibrations of the aromatic ring would also be clearly visible. aip.org While the C=O stretch is often weaker in Raman than in IR, it should still be identifiable. The symmetric vibrations of the molecule would be more Raman active, providing a different perspective on the molecular structure compared to IR spectroscopy.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (aromatic) | Stretch | 3050-3150 | 3050-3150 |
| C-H (aliphatic) | Stretch | 2850-2980 | 2850-2980 |
| C=O (ester) | Stretch | 1735-1750 (strong) | 1735-1750 (weak-medium) |
| C=C (aromatic) | Stretch | 1450-1600 (medium) | 1450-1600 (strong) |
| C-O (ester) | Stretch | 1150-1250 (strong) | 1150-1250 (medium) |
| C-O (ether) | Stretch | 1000-1100 (strong) | 1000-1100 (medium) |
| C-F | Stretch | 1100-1400 (strong) | 1100-1400 (medium) |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
UV-Vis Spectroscopy: The electronic structure of this compound can be investigated using UV-Vis spectroscopy. The absorption of UV light by the molecule would be dominated by the π → π* transitions of the 2,4-difluorophenoxy moiety. Aromatic compounds typically exhibit multiple absorption bands in the UV region. libretexts.orgacs.orgyoutube.com The presence of the fluorine atoms and the ether linkage would influence the position and intensity of these bands compared to unsubstituted benzene. nih.gov Generally, fluorination can cause a slight shift in the absorption maxima. nih.gov The ester group is not expected to contribute significantly to the absorption in the typical UV-Vis range.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited electronic state. Many aromatic compounds are fluorescent, and the presence of the difluorophenyl group suggests that this compound may also exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would provide information about the competition between radiative and non-radiative decay pathways. The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields in aromatic systems. nih.gov
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a single crystalline form, X-ray diffraction analysis would provide a wealth of structural information.
This would include:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the flexible propanoate chain and the orientation of the 2,4-difluorophenoxy group relative to the rest of the molecule.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, dipole-dipole interactions, or van der Waals forces.
The crystal structure would provide an unambiguous confirmation of the molecular connectivity and stereochemistry, complementing the information obtained from spectroscopic techniques. While no specific crystal structure data for this compound is currently available, analysis of related structures would be invaluable for understanding its potential solid-state packing and intermolecular interactions.
Computational Chemistry and Theoretical Modeling of Ethyl 3 2,4 Difluorophenoxy Propanoate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of ethyl 3-(2,4-difluorophenoxy)propanoate. These methods provide a detailed picture of the molecule's electronic landscape and energetic characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule. dntb.gov.ua For this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen of the phenoxy group to the aromatic ring and the ester functional group.
Table 1: Representative Theoretical Electronic Properties of Aromatic Esters from DFT Calculations
| Property | Description | Representative Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |
Note: The values presented are representative and based on DFT calculations of structurally similar aromatic esters. Actual values for this compound may vary.
Conformational Analysis and Stability
The flexibility of the ether linkage and the ethyl propanoate chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature.
Spectroscopic Parameter Prediction and Validation
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT methods can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. chemmethod.com
The calculated vibrational frequencies can be scaled to account for anharmonicity and systematic errors in the computational method, often showing good agreement with experimental spectra. conicet.gov.ar Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. chemmethod.com
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for identifying stable conformers, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov MD simulations can explore the conformational landscape of this compound by simulating the movements of its atoms at a given temperature and in a specific environment (e.g., in a solvent).
These simulations can reveal the flexibility of different parts of the molecule, the time scales of conformational changes, and the relative populations of different conformational states. For a molecule like this compound, MD simulations could elucidate the range of motion of the ethyl group and the rotational freedom around the ether linkage.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound often involves a Williamson ether synthesis, where a 2,4-difluorophenate reacts with an ethyl 3-halopropanoate. masterorganicchemistry.com
DFT calculations can be used to model the reaction pathway, identifying the structures of reactants, products, and, crucially, the transition state. researchgate.netstackexchange.com The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and thus the rate of the reaction. nih.gov Analysis of the transition state can provide insights into the bonding changes that occur during the reaction. coe.edu
Table 2: Key Parameters in Reaction Mechanism Modeling
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |
| Reaction Energy (ΔEr) | The difference in energy between products and reactants. |
| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. |
| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like this compound, which belongs to a class of molecules with known herbicidal or other biological activities, QSAR and SAR can be valuable tools. researchgate.net
SAR studies involve making systematic modifications to the molecular structure and observing the effect on activity. nih.gov For example, the position and nature of the substituents on the phenyl ring could be varied. QSAR takes this a step further by developing mathematical models that quantitatively relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Development of Molecular Descriptors
The efficacy of this compound as a potential herbicidal agent is intrinsically linked to its three-dimensional structure and physicochemical properties. Computational chemistry allows for the calculation of a wide array of molecular descriptors that quantify these characteristics and form the basis for understanding its structure-activity relationship (SAR). These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.
For the class of aryloxyphenoxypropionate herbicides, key molecular descriptors often include:
Electronic Descriptors: These describe the electron distribution within the molecule and are crucial for understanding its interaction with biological targets. Important electronic descriptors include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of two fluorine atoms on the phenoxy ring of this compound significantly influences its electronic properties, creating a distinct electrostatic potential map that can be modeled computationally.
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its ability to fit into the active site of a target enzyme. Descriptors such as molecular volume, surface area, and specific conformational angles are calculated. The spatial arrangement of the ethyl propanoate group relative to the difluorophenoxy ring is a key determinant of biological activity in this class of compounds. nih.gov
Thermodynamic Descriptors: These include parameters like the heat of formation, Gibbs free energy, and logP (partition coefficient), which provides a measure of the molecule's lipophilicity. Lipophilicity is a critical factor in the uptake and translocation of herbicides in plants. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on related phenoxypropionate derivatives have demonstrated the importance of these descriptors in correlating the chemical structure with herbicidal activity. nih.govnih.gov
Table 1: Key Molecular Descriptors for Aryloxyphenoxypropionate Herbicides
| Descriptor Category | Specific Descriptor | Relevance to this compound |
| Electronic | HOMO/LUMO Energies | Determine the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Electrostatic Potential | Influences non-covalent interactions with the target protein's active site. | |
| Steric | Molecular Volume | Dictates the fit within the binding pocket of the target enzyme. |
| Torsional Angles | The relative orientation of the phenoxy and propanoate moieties is crucial for activity. nih.gov | |
| Thermodynamic | LogP | Affects the compound's ability to cross biological membranes. nih.gov |
| Gibbs Free Energy of Solvation | Provides insight into the compound's solubility and distribution in biological systems. |
Predictive Modeling and Algorithm Development
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern herbicide design. nih.gov For this compound and its analogues, QSAR models are developed to establish a mathematical correlation between the aforementioned molecular descriptors and observed biological activity. These models are built using a training set of compounds with known activities and then validated to ensure their predictive power.
The development of predictive models for this class of compounds typically involves:
Data Set Compilation: A series of phenoxypropanoate derivatives with measured herbicidal activities against specific weed species is assembled.
Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each compound in the series.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to create the QSAR equation. nih.gov For instance, a hypothetical QSAR model might take the form: pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Volume)
Model Validation: The predictive ability of the model is assessed using techniques like cross-validation and by predicting the activity of a separate test set of compounds.
Studies on related aryloxyphenoxypropionate herbicides have successfully used such models to elucidate the structural requirements for potent activity. mdpi.com These models can predict that the herbicidal activity is influenced by the steric properties of the ester group and the electronic nature of the aromatic ring substituents. nih.govmdpi.com The development of these predictive algorithms accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy.
In Silico Screening and Ligand Design
In silico screening and ligand design represent the practical application of the developed molecular descriptors and predictive models. These computational techniques are used to search large virtual libraries of chemical compounds to identify novel structures that are likely to be active as herbicides. This approach significantly reduces the time and cost associated with traditional high-throughput screening.
The process for this compound and its potential derivatives involves:
Target Identification and Modeling: The primary target for aryloxyphenoxypropionate herbicides is the enzyme acetyl-CoA carboxylase (ACCase). mdpi.comnih.gov Homology modeling is often used to construct a three-dimensional model of the ACCase enzyme from relevant weed species if a crystal structure is not available. nih.govnih.gov
Molecular Docking: Virtual libraries of compounds, including novel phenoxypropanoate derivatives, are docked into the active site of the modeled ACCase enzyme. nih.govnih.gov This process predicts the preferred binding orientation and calculates a docking score, which estimates the binding affinity. The difluorophenoxy moiety and the propanoate ester of the target compound are expected to form key interactions with amino acid residues in the enzyme's active site. nih.gov
Virtual Screening: Compounds from the library are filtered based on their docking scores and their fit within the active site. This process can be combined with the predictive QSAR models to create a robust virtual screening workflow. nih.gov
Ligand Design: Based on the docking results, new derivatives of this compound can be rationally designed. For example, modifications to the ester group or the substitution pattern on the phenyl ring can be explored computationally to enhance binding affinity and selectivity.
Through these in silico methods, researchers can identify promising new herbicidal candidates for synthesis and experimental testing, accelerating the development of more effective and selective weed control agents. semanticscholar.orgnih.gov
Synthesis and Exploration of Derivatives of Ethyl 3 2,4 Difluorophenoxy Propanoate
Modification of the Ester Moiety
The ester group of Ethyl 3-(2,4-difluorophenoxy)propanoate is a key site for chemical modification, allowing for the synthesis of a range of derivatives with altered physicochemical properties. Standard organic transformations can be applied to this functional group, including hydrolysis, transesterification, amidation, and reduction.
Hydrolysis: The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-(2,4-difluorophenoxy)propanoic acid, under either acidic or basic conditions. nih.govsynquestlabs.com Acid-catalyzed hydrolysis, often employing a strong acid like sulfuric acid in the presence of excess water, proceeds via a reversible Fischer esterification mechanism. masterorganicchemistry.com Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of the desired alcohol. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound.
Amidation: The ester can be converted to a variety of amides through reaction with ammonia (B1221849) or primary or secondary amines. sphinxsai.comscispace.com This aminolysis is often slower than hydrolysis and may require heating or the use of a catalyst. The resulting amides, such as 3-(2,4-difluorophenoxy)propanamide, introduce a new set of hydrogen bonding capabilities and can significantly alter the biological activity of the molecule. The synthesis of N-substituted amides can be achieved by reacting the ester with the corresponding amine. nih.gov
Reduction: The ester functionality can be reduced to a primary alcohol, 3-(2,4-difluorophenoxy)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). doubtnut.comresearchgate.net This transformation removes the carbonyl group and provides a different set of functional group handles for further derivatization.
Table 1: Examples of Reactions for the Modification of the Ester Moiety
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | H₂SO₄ (cat.), H₂O, heat or 1. NaOH, H₂O, heat 2. H₃O⁺ | 3-(2,4-Difluorophenoxy)propanoic acid |
| Transesterification | CH₃OH, H⁺ (cat.), heat | Mthis compound |
| Amidation | NH₃, heat | 3-(2,4-Difluorophenoxy)propanamide |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 3-(2,4-Difluorophenoxy)propan-1-ol |
Functionalization of the Phenoxy Ring
The 2,4-difluorophenoxy ring is another key area for structural modification. The fluorine atoms are activating groups and direct incoming electrophiles to the ortho and para positions relative to the ether linkage. However, the existing fluorine atoms already occupy two of the most activated positions (ortho and para to the oxygen). The remaining positions on the ring (3, 5, and 6) are less activated. Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can potentially be employed to introduce new substituents, although the reaction conditions would need to be carefully optimized to overcome the deactivating effect of the propanoate group and the existing fluorine atoms.
A more common strategy for introducing a variety of substituents on the phenoxy ring is to start with an already substituted phenol (B47542) and then introduce the propanoate side chain. For example, the synthesis of 3-(2,4-dibromophenoxy)propanoic acid has been reported, which involves the reaction of 2,4-dibromophenol (B41371) with β-propiolactone in the presence of a base. chemicalbook.com This approach allows for a wide range of functional groups to be present on the aromatic ring prior to the formation of the ether linkage.
Table 2: Potential Functionalization Reactions of the Phenoxy Ring
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(2,4-difluoro-5-nitrophenoxy)propanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-(5-bromo-2,4-difluorophenoxy)propanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 3-(5-acetyl-2,4-difluorophenoxy)propanoate |
Synthesis of Analogues with Varied Linkers and Substituents
The synthesis of analogues of this compound can be achieved by modifying the three-carbon propanoate linker and by introducing different substituents on the phenoxy ring. This is exemplified by the synthesis of aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl (B1662796). patsnap.combepls.comgoogle.comgoogle.com These complex molecules feature a quinoxaline (B1680401) moiety attached to the phenoxy group, demonstrating that significant structural complexity can be built upon the core phenoxypropanoate scaffold.
The general synthetic strategy often involves the coupling of a substituted phenol with a derivative of propanoic acid. For instance, the synthesis of quizalofop-p-ethyl involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an enantiomerically pure form of ethyl 2-chloropropionate or a related derivative. patsnap.comchemicalbook.com This modular approach allows for the synthesis of a large library of analogues by varying both the phenolic component and the propanoate derivative.
Furthermore, the linker itself can be altered. For example, instead of a simple ether linkage, an amino group can be used to connect the aryl ring to the propanoate chain, as seen in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com
Stereochemical Control in Derivative Synthesis
When the propanoate linker is substituted at the α-position (the carbon adjacent to the carbonyl group), a stereocenter is created. The biological activity of such chiral molecules is often highly dependent on their stereochemistry. A prominent example is the herbicide quizalofop-p-ethyl, where the (R)-enantiomer is the active herbicide, while the (S)-enantiomer is inactive. bepls.com This necessitates synthetic methods that can selectively produce the desired enantiomer.
Stereochemical control can be achieved through several strategies:
Use of Chiral Starting Materials: The synthesis can start from an enantiomerically pure building block. For example, the synthesis of quizalofop-p-ethyl often utilizes (S)-lactic acid, which is converted to a suitable derivative that is then coupled with the phenolic component. google.comgoogle.com
Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in a reaction that creates the stereocenter.
Chiral Resolution: A racemic mixture of the final product or a key intermediate can be separated into its individual enantiomers using techniques such as chiral chromatography.
The synthesis of optically pure fenoxaprop-p-ethyl, another related herbicide, demonstrates a Walden inversion, where the configuration of the stereocenter is inverted during the reaction, highlighting the importance of understanding the reaction mechanism to achieve the desired stereochemical outcome.
Applications of Ethyl 3 2,4 Difluorophenoxy Propanoate and Its Derivatives in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthesis
Ethyl 3-(2,4-difluorophenoxy)propanoate and its derivatives are pivotal intermediates in multi-step synthetic pathways. Their strategic importance lies in their ability to introduce the 2,4-difluorophenoxy moiety into a target molecule, a common feature in many biologically active compounds. The ester functionality of the propanoate chain provides a reactive site for various chemical transformations, allowing for the elongation and modification of the molecular structure.
A notable example of its application is in the synthesis of complex pharmaceutical agents. For instance, derivatives of this compound are instrumental in the multi-stage preparation of certain quinoline-based drugs. The synthesis often involves a series of reactions where the core structure of the propanoate is modified and eventually cyclized to form the desired heterocyclic system. These multi-step sequences highlight the compound's role in creating intricate molecular architectures that would be challenging to assemble through other synthetic routes. The adaptability of this intermediate allows chemists to design and execute complex synthetic strategies, leading to the development of new therapeutic agents.
Synthesis of Complex Organic Scaffolds and Heterocycles
The structural features of this compound make it an ideal starting material for the synthesis of various heterocyclic compounds. These ring systems are fundamental components of many natural products and synthetic drugs.
Quinoline (B57606) Derivatives
Quinoline derivatives are a significant class of heterocyclic compounds with a broad range of biological activities. This compound can be utilized in the synthesis of quinoline-based structures. google.com The general strategy involves the reaction of the propanoate derivative with an appropriate aniline (B41778) precursor. This is often followed by a cyclization reaction, typically under acidic or thermal conditions, to form the quinoline ring. The 2,4-difluorophenoxy group remains intact throughout the synthesis, imparting its unique electronic properties to the final molecule. This approach has been successfully employed to create a variety of substituted quinolines, which are then evaluated for their potential as therapeutic agents. Several methods, such as the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are commonly used for constructing the quinolin-4-one core from aniline derivatives. nih.gov
Pyridopyrimidine Derivatives
Pyridopyrimidines are another class of heterocyclic compounds with important pharmacological properties. The synthesis of pyridopyrimidine derivatives can be achieved using this compound as a key building block. researchgate.netnih.gov A common synthetic route involves a multi-component reaction where the propanoate derivative, an amino-pyrimidine, and an aldehyde are condensed to form the pyridopyrimidine scaffold. researchgate.net The reaction conditions can be tailored to favor the formation of specific isomers, and the 2,4-difluorophenoxy group can influence the reactivity and regioselectivity of the cyclization step. The resulting pyridopyrimidine derivatives are of interest for their potential applications as kinase inhibitors and other therapeutic agents. nih.gov
| Precursor | Reagent(s) | Product | Reference |
| This compound derivative | Amino-pyrimidine, Aldehyde | Pyridopyrimidine derivative | researchgate.net |
| 6-aminouracil, Aromatic aldehydes, Active methylene (B1212753) compounds | Deep eutectic solvents | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
Pyrazol-3-one Derivatives
Pyrazol-3-one derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic properties. This compound can serve as a precursor for the synthesis of these heterocyclic compounds. The synthesis typically involves the reaction of the propanoate with a hydrazine (B178648) derivative. This condensation reaction leads to the formation of the pyrazole (B372694) ring, with the 2,4-difluorophenoxy group attached to the core structure. The reaction conditions can be optimized to control the substitution pattern on the pyrazole ring, allowing for the creation of a library of compounds for biological screening.
Indole (B1671886) and Thiazole (B1198619) Derivatives
Indole and thiazole moieties are prevalent in many biologically active molecules. nih.govnih.govrroij.comjpionline.orgfabad.org.tr this compound derivatives can be incorporated into the synthesis of complex molecules containing these heterocyclic systems. For instance, the propanoate chain can be modified to include a reactive group that can participate in a Fischer indole synthesis or a Hantzsch thiazole synthesis. jpionline.org These methods allow for the construction of indole and thiazole rings fused to or substituted with the 2,4-difluorophenoxypropanoate framework. The resulting hybrid molecules are of interest for their potential synergistic biological activities. nih.govnih.govrroij.com
| Starting Material | Reaction Type | Product | Reference |
| 3-(α-chlorouracil) indoles and thiourea (B124793) derivatives | Condensation | 4-(indol-3-yl)thiazole-2-amines | nih.gov |
| 2-aminoaryl ketones, trialkyl orthoesters, and ammonium (B1175870) acetate (B1210297) | One-pot three-component reaction | 2,4-disubstituted quinazolines | researchgate.net |
Building Block for Functional Materials
Beyond its applications in medicinal chemistry, this compound and its derivatives have potential as building blocks for the creation of functional materials. The presence of the difluorophenoxy group can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics to polymers and other materials.
For example, the propanoate derivative can be polymerized or co-polymerized to create polyesters with tailored properties. The fluorine atoms can enhance the material's resistance to chemical and thermal degradation. Furthermore, the aromatic ring can be functionalized to introduce other groups that can influence the material's optical or electronic properties. This makes these compounds promising candidates for applications in areas such as specialty polymers, liquid crystals, and organic electronics. Research in this area is ongoing, with a focus on exploring the structure-property relationships of materials derived from this compound.
Advancements in Organic Synthesis: The Role of this compound and Its Derivatives
While "this compound" and its primary derivative, 3-(2,4-difluorophenoxy)propanoic acid, are recognized as valuable intermediates in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, current scientific literature does not provide specific examples of their derivatives being developed into novel, standalone reagents or catalysts for broader applications in advanced organic synthesis.
The potential for developing such reagents and catalysts from these derivatives exists in theory. For example, the carboxylic acid could be transformed into a variety of functional groups that are hallmarks of catalytic activity. These could include chiral alcohols or amines, which are precursors to chiral ligands for asymmetric catalysis. The difluorinated aromatic ring also presents a site for further functionalization to create specialized organocatalysts.
However, at present, the scientific community has not published research detailing these specific synthetic pathways or the application of the resulting compounds as novel reagents or catalysts. Therefore, a detailed discussion with research findings and data tables on this particular topic cannot be provided.
Mechanistic Investigations of Biological Interactions of Ethyl 3 2,4 Difluorophenoxy Propanoate and Its Derivatives in Vitro
Elucidation of Molecular Targets and Pathways (In Vitro)
Identifying the specific molecular targets and biochemical pathways affected by a compound is a primary goal of in vitro mechanistic studies. For derivatives structurally similar to Ethyl 3-(2,4-difluorophenoxy)propanoate, research has pointed towards several key cellular components and signaling cascades.
High-throughput screening (HTS) programs are often employed to test a large number of chemicals against a panel of in vitro assays, which can measure various biological activities such as receptor binding, enzyme inhibition, or changes in cell health. smith.edu This approach allows for the identification of potential molecular targets. For instance, propanoic acid derivatives have been identified as potential inhibitors of key signaling proteins like Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are crucial in cell growth and proliferation pathways. nih.gov
Other studies on related phenoxy derivatives have identified kinases as a major class of targets. A series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which shares a substituted phenyl ring ether linkage, were found to be putative inhibitors of the extracellular signal-regulated kinases ERK1/2, key components of the MAPK signaling pathway that regulates cell proliferation and apoptosis. creighton.edu Similarly, molecular modeling studies have been conducted on 4-phenoxypyridine (B1584201) derivatives, highlighting their potential as inhibitors of c-Met kinase, a receptor tyrosine kinase often overexpressed in cancers. researchgate.net Another critical metabolic enzyme, biotin (B1667282) carboxylase (BC), which is essential for fatty acid synthesis in bacteria, has been identified as the target for antibacterial ethyl benzoate (B1203000) derivatives. semanticscholar.org
These examples demonstrate that phenoxypropanoate derivatives and related structures can interact with a variety of molecular targets, often enzymes like kinases or metabolic enzymes, thereby perturbing critical cellular pathways.
Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro)
Once a target enzyme is identified, enzyme kinetic studies are performed to characterize the nature and potency of the inhibition. These in vitro assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
A key example is the study of Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), an antibacterial compound that inhibits biotin carboxylase (BC). semanticscholar.org Kinetic analysis revealed that SABA1 inhibits BC through an atypical, uncompetitive mechanism with respect to ADP. semanticscholar.org This means the inhibitor binds preferentially to the enzyme-substrate (or in this case, enzyme-product) complex. The data, often visualized using Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, can determine the inhibition constant (K_i), a measure of the inhibitor's potency. semanticscholar.orgmdpi.com For SABA1, the K_i for uncompetitive inhibition with ADP was determined to be 10.3 ± 0.1 μM. semanticscholar.org
Another area of kinetic study involves the bioconversion of prodrugs. A novel ethyl dioxy phosphate (B84403) prodrug of propofol (B549288) was characterized in vitro to determine its rate of enzymatic hydrolysis back to the active drug. nih.gov These studies found the conversion to be extremely rapid, with a half-life (t1/2) of just 21 ± 3 seconds in vitro, demonstrating efficient release of the active compound. nih.gov
These kinetic studies are crucial for understanding how a compound or its derivatives interfere with enzyme function, providing a quantitative measure of their inhibitory power and the specific mechanism of action.
Table 1: Examples of In Vitro Enzyme Inhibition Data for Propanoate Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition Mechanism | Key Kinetic Parameter | Reference |
| Ethyl benzoate derivative (SABA1) | Biotin Carboxylase (BC) | Uncompetitive | K_i = 10.3 ± 0.1 μM | semanticscholar.org |
| Ethyl dioxy phosphate prodrug | Esterases/Phosphatases | Enzymatic Hydrolysis | t1/2 = 21 ± 3 s | nih.gov |
| 5-styrylbenzamide derivatives | Acetylcholinesterase (AChE) | Not specified | IC50 = 9.5 μM | mdpi.com |
Receptor Binding Studies and Ligand-Protein Interactions (In Vitro)
Beyond enzymes, derivatives of this compound can modulate the function of cellular receptors. In vitro binding assays are used to determine if a compound binds to a specific receptor and to characterize the nature of that interaction (e.g., as an agonist that activates the receptor or an antagonist that blocks it).
Research into derivatives of 4,5,6,7-tetrahydro-benzothiophene, which can be considered structurally related, identified them as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt). nih.gov RORγt is a nuclear receptor critical for immune cell function and is a drug target for autoimmune diseases. nih.gov In vitro characterization of these compounds revealed that they could act as inverse agonists, meaning they reduce the basal activity of the receptor. nih.gov
Detailed molecular studies showed that this inverse agonism could be achieved through mechanisms like steric clashes within the ligand-binding pocket, which destabilize the protein's active conformation. nih.gov It was observed that regardless of the specific mechanism, a basal level of interaction with the RORγt receptor was maintained through interactions with hydrophilic regions of the protein, specifically involving the amino acid residues Cys320-Glu326 and Arg364-Phe377. nih.gov These studies illustrate how subtle changes in a ligand's structure can translate into significant changes in protein conformation and function.
Investigations into Anti-microbial/Anti-cancer Mechanisms (In Vitro)
Based on the identification of molecular targets and pathways, further in vitro studies are conducted to elucidate the specific mechanisms behind a compound's anti-microbial or anti-cancer effects.
Anti-microbial Mechanisms: Derivatives of this compound have shown promise as anti-microbial agents. The mechanism often involves the inhibition of essential microbial processes.
Enzyme Inhibition: As noted earlier, the inhibition of biotin carboxylase by the derivative SABA1 is a key mechanism for its antibacterial properties against organisms like Pseudomonas aeruginosa and Escherichia coli. semanticscholar.org
Targeted Microbial Disruption: The compound Ethyl-3-nitrooxy propionate (B1217596) (E3NP) has been investigated as a targeted anti-microbial to reduce methane (B114726) production in ruminants. In vitro batch culture trials with rumen fluid showed that E3NP could substantially reduce methane production (by up to 95%) by specifically targeting methane-producing archaea, without negatively affecting the broader microbial fermentation process. nih.govresearchgate.net
General Activity Screening: Many novel derivatives are first screened for broad-spectrum activity. The antimicrobial activity is quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. For example, new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides exhibited MIC values ranging from 3.9 µg/mL to 250 µg/mL against a panel of bacteria and fungi. nih.gov A novel triazole-thio-propanoate derivative also showed strong antimicrobial properties. patsnap.com
Anti-cancer Mechanisms: The anti-cancer activity of related derivatives is often linked to the ability to halt cell division or trigger programmed cell death (apoptosis).
Induction of Apoptosis: Certain benzofuran (B130515) derivatives, which share structural motifs with the phenoxy class, were shown to induce apoptosis in chronic myelogenous leukemia (K562) cells. nih.gov This was confirmed using in vitro assays such as the Annexin V-FITC test, which detects an early marker of apoptosis, and the Caspase-Glo 3/7 assay, which measures the activity of key executioner enzymes in the apoptotic cascade. nih.gov
Generation of Oxidative Stress: The anti-cancer mechanism of these benzofuran derivatives was also linked to their ability to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death. nih.gov
Inhibition of Pro-inflammatory Pathways: The same compounds were found to inhibit the release of the pro-inflammatory cytokine interleukin 6 (IL-6) from cancer cells, suggesting an additional mechanism that could influence the tumor microenvironment. nih.gov
These in vitro investigations are critical for building a comprehensive understanding of how a compound like this compound or its derivatives exert their biological effects, paving the way for more advanced studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(2,4-difluorophenoxy)propanoate, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 2,4-difluorophenol with ethyl 3-bromopropanoate under basic conditions (e.g., Na₂CO₃ in DMF) at 80–120°C yields the target compound. Microwave-assisted methods can reduce reaction times (e.g., 40 minutes vs. 12 hours) . Key parameters include catalyst choice (e.g., PdCl₂(dppf) for cross-coupling), solvent polarity, and inert atmosphere (Ar gas) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- GC-FID/MS : Quantifies monomeric products and identifies impurities (e.g., residual starting materials). Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .
- HSQC NMR : Resolves C–H correlations in complex mixtures (e.g., lignin-derived analogs), distinguishing between aromatic and aliphatic protons. For fluorinated analogs, ¹⁹F NMR is essential to confirm substitution patterns .
- Elemental Analysis : Van Krevelen diagrams (H/C vs. O/C ratios) validate functional group retention during synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- Waste Disposal : Fluorinated byproducts require segregation and treatment by licensed facilities to prevent environmental contamination .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult SDS for antidote information (e.g., activated charcoal for ingestion) .
Advanced Research Questions
Q. How do fluorinated substituents influence the reactivity and stability of this compound in catalytic systems?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance electrophilicity at the phenoxy group, facilitating nucleophilic aromatic substitution. Stability studies (TGA/DSC) show degradation above 200°C, making it suitable for high-temperature catalysis. Comparative studies with non-fluorinated analogs (e.g., ethyl 3-phenoxypropanoate) reveal reduced hydrolytic stability due to fluorine’s inductive effects .
Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be mitigated?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges concentrates the compound from aqueous samples. Derivatization with BSTFA enhances GC-MS sensitivity .
- LC-HRMS : Orbitrap-based systems (resolution >50,000) differentiate isotopic clusters of fluorinated compounds from background noise. Quantitation limits of 0.1 ng/L are achievable .
- Interference Mitigation : Matrix-matched calibration and internal standards (e.g., ¹³C-labeled analogs) correct for ion suppression in complex environmental samples .
Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and predict sites of enzymatic attack (e.g., ester hydrolysis). B3LYP/6-31G* basis sets are commonly used .
- MD Simulations : Simulate binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites. Free energy perturbation (FEP) methods quantify metabolic rate constants .
- In Vitro Validation : Microsomal assays (human liver microsomes + NADPH) confirm predicted metabolites via LC-MS/MS .
Q. What role does this compound play in stabilizing lignin-derived monomers during solvolytic depolymerization?
- Methodological Answer : In lignin pretreatment, the compound acts as a capping agent via reductive stabilization. HSQC NMR shows suppression of repolymerization by quenching reactive intermediates (e.g., quinone methides). Metal catalysts (e.g., Ru/C) enhance this effect by facilitating hydrogen transfer, preserving monomer yields (e.g., 85% vs. 60% without capping) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
